molecular formula C9H11NO2 B1294384 2-(Ethylamino)benzoic acid CAS No. 89-50-9

2-(Ethylamino)benzoic acid

Cat. No. B1294384
CAS RN: 89-50-9
M. Wt: 165.19 g/mol
InChI Key: SPEGUNZOHLFGCL-UHFFFAOYSA-N
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Description

2-(Ethylamino)benzoic acid is a chemical compound that can be derived from benzoic acid, which is a simple aromatic carboxylic acid. The ethylamino group attached to the benzoic acid framework suggests that this compound could exhibit interesting chemical and physical properties, potentially making it useful in various chemical reactions and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of derivatives of 2-(ethylamino)benzoic acid can be achieved through various methods. For instance, the synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester is reported to be conducted using ortho-aminobenzoic methyl ester as a starting material, catalyzed by aluminium chloride under solvent-free conditions, achieving a yield of up to 67%[“]. Similarly, the synthesis of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide involves the use of ethylamino groups and benzoic acid derivatives, indicating the versatility of ethylamino benzoic acid compounds in synthetic chemistry[“].

Molecular Structure Analysis

The molecular structure of ethylamino benzoic acid derivatives can be complex and is often elucidated using spectroscopic methods. For example, the structure of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was characterized using linear-polarized IR-spectroscopy and supported by quantum chemical calculations, revealing intramolecular hydrogen bonds and a transoide configuration of amide fragments[“].

Chemical Reactions Analysis

Ethylamino benzoic acid derivatives can participate in various chemical reactions. The esterification of benzoic acid with 2-ethylhexanol, catalyzed by AMO-LDH derived mixed oxides, leads to the production of 2-ethylhexyl benzoate, demonstrating the reactivity of benzoic acid derivatives in the presence of catalysts[“]. Additionally, the synthesis of functionalized 2-pyrrolidinones via domino reactions involving arylamines, ethyl glyoxylate, and acetylenedicarboxylates in the presence of benzoic acid as a catalyst shows the potential of benzoic acid derivatives in facilitating regioselective reactions[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylamino benzoic acid derivatives are influenced by their molecular structure. The presence of both acid and base sites in the Mg/Al mixed oxides derived from AMO-LDHs, used in the esterification of benzoic acid, highlights the acid-base properties of these catalysts[“]. The geometry and intramolecular hydrogen bonding in compounds like 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide provide insights into the physical properties that can affect their reactivity and interactions with other molecules[“].

Scientific research applications

Synthesis and Derivatives

Metal Complex Formation

The compound's ability to form metal complexes has been studied, such as in the work by Woodburn et al. (2010), who prepared complexes of compounds similar to 2-(Ethylamino)benzoic acid with metals like Co, Ni, and Cu. These complexes were analyzed using spectroscopic techniques, demonstrating the compound's potential in coordination chemistry and materials science (Woodburn et al., 2010).

Domino Reactions and Regioselectivity

2-(Ethylamino)benzoic acid derivatives have been used in domino reactions, as noted by Hongwu Gao et al. (2013), where they achieved high regioselectivity. This indicates the compound's usefulness in developing efficient synthetic methods for complex molecules (Hongwu Gao et al., 2013).

Pharmaceutical Applications

In the pharmaceutical field, derivatives of 2-(Ethylamino)benzoic acid have been explored for their potential as inhibitors of viral replication, as studied by Öberg et al. (2012). They investigated the structural aspects that contribute to antiviral activity, which could have implications for developing new drugs (Öberg et al., 2012).

Chemical Analysis and Sensing Applications

The compound and its derivatives have also been used in chemical analysis and sensing. For instance, Pinxian Xi et al. (2009) developed a novel chemidosimeter for Hg(II) ions, demonstrating the potential of 2-(Ethylamino)benzoic acid derivatives in environmental monitoring and biosensing (Pinxian Xi et al., 2009).

properties

IUPAC Name

2-(ethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-10-8-6-4-3-5-7(8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEGUNZOHLFGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058989
Record name Benzoic acid, 2-(ethylamino)-
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)benzoic acid

CAS RN

89-50-9
Record name 2-(Ethylamino)benzoic acid
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Record name 2-(Ethylamino)benzoic acid
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Record name Benzoic acid, 2-(ethylamino)-
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Record name Benzoic acid, 2-(ethylamino)-
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Record name 2-(ethylamino)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
IA Salem, M El-Maazawi - 2001 - degruyter.com
The kinetics of the oxidation of quinaldine red, a cationic dye, using hydrogen peroxide has been studied in aqueous solution. The rate of reaction was found to be first order in […
Number of citations: 7 www.degruyter.com
PC Unangst, RE Brown, A Fabian… - Journal of Heterocyclic …, 1979 - Wiley Online Library
The preparation of 2‐indolyl alkyl ketones by reductive cleavage of a β‐keto sulfone or by the reaction of 1‐chloro‐2‐propanone (chloroacetone) with a 2‐aminobenzoic acid derivative …
Number of citations: 17 onlinelibrary.wiley.com
IA Salem, MH Shaltout, AB Zaki - … Acta Part A: Molecular and Biomolecular …, 2020 - Elsevier
The kinetics of the homogeneous and heterogeneous catalytic oxidation processes of three azo dyes in presence of copper (II) - ions, copper (II) - ions – supported on alumina and on …
Number of citations: 15 www.sciencedirect.com
B Barnes - 1898 - search.proquest.com
… This compound was also formed wher 4-nitro-2-ethylaminobenzoic acid was boiled with alcohol and sulphuric acid; an analysis therefore seemed superfluous. Acetyl …
Number of citations: 0 search.proquest.com
KM Enck - 2019 - search.proquest.com
Alginate is an important biomaterial for many biomedical applications, most notably encapsulation. The key characteristics of the natural polymer are that it is bioinert and that it rapidly …
Number of citations: 2 search.proquest.com
Y Wang, M Zhang, S Cao, H Lin, M Gao… - Synthetic …, 2012 - Taylor & Francis
Heating a mixture of 2-(N-alkylamino)benzoic acids, triethyl orthoformate, and ammonium acetate under solvent-free conditions generated 1-substituted 4(1H)-quinazolinones in 73−99…
Number of citations: 6 www.tandfonline.com
A Egyed, D Bajusz, GM Keserű - Bioorganic & Medicinal Chemistry, 2019 - Elsevier
Abstract Structure based optimization of B39, an indazole-based low micromolar JAK2 virtual screening hit is reported. Analysing the effect of certain modifications on the activity and …
Number of citations: 5 www.sciencedirect.com
IA Salem, M El-Maazawi - Zeitschrift für …, 2001 - Akademische Verlagsgesellschaft …
Number of citations: 0

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